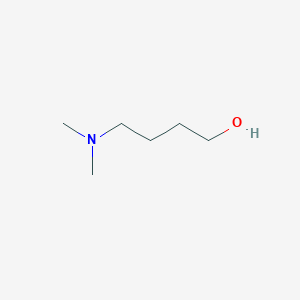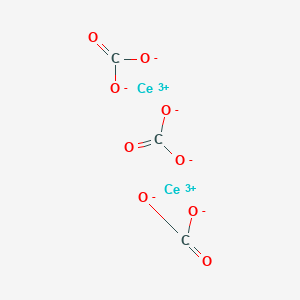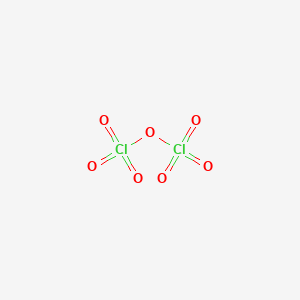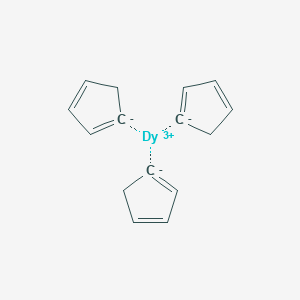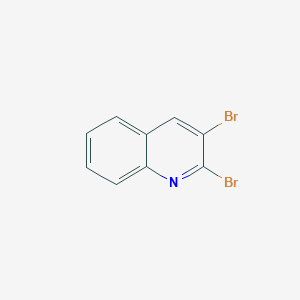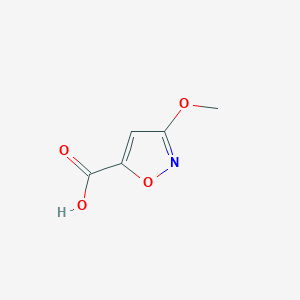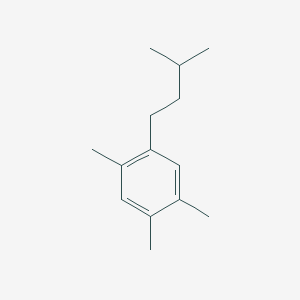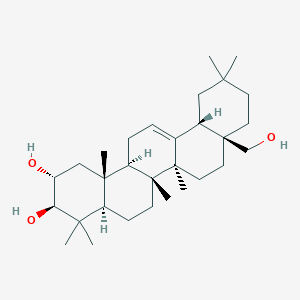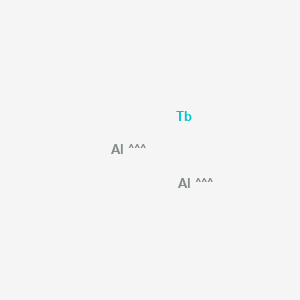
Copper sulfamate
Overview
Description
Copper sulfamate, also known as copper disulfamate, is a compound with the molecular formula CuH4N2O6S2 . It is composed of copper, hydrogen, nitrogen, oxygen, and sulfur . The molecular weight of copper sulfamate is approximately 255.7 g/mol .
Molecular Structure Analysis
The molecular structure of copper sulfamate consists of one copper atom, four hydrogen atoms, two nitrogen atoms, six oxygen atoms, and two sulfur atoms . The InChI representation of copper sulfamate is InChI=1S/Cu.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 .
Physical And Chemical Properties Analysis
Copper sulfamate has a molecular weight of 255.7 g/mol . It has two hydrogen bond donors and eight hydrogen bond acceptors . The topological polar surface area of copper sulfamate is 183 Ų .
Scientific Research Applications
Biomedical Applications : Copper sulfide (CuS) nanoparticles, derived from copper sulfamate, have been significantly explored for biomedical applications, including sensors and theranostics. Their unique properties have been utilized in detecting biomolecules, chemicals, and pathogens, as well as in preclinical studies for molecular imaging and cancer therapy based on photothermal properties (Goel, Chen, & Cai, 2014).
Chemical Synthesis : Copper sulfamate is used in intramolecular copper-catalyzed aziridination of unsaturated sulfamates, providing direct access to polysubstituted amines from simple homoallylic alcohols (Durán et al., 2002).
Electroplating Solutions : Studies have investigated the decomposition potentials of metallic sulfamates, including copper sulfamate, which are used in electroplating solutions (Choguill, Shell, & Hays, 1954).
Environmental Impact : The environmental effects of copper sulfamate, particularly its toxic impacts on aquatic life, have been studied. For instance, sublethal doses of copper sulfate initiate deregulation in fish brain tissue (Kırıcı, Nedzvetsky, Agca, & Gasso, 2019).
Phytoplanktonic Communities : The impact of copper sulfate treatment on natural phytoplanktonic communities has been assessed, revealing that it can lead to changes in phytoplankton diversity and ecosystem structure (Le Jeune et al., 2006).
Catalysis and Synthetic Chemistry : Copper sulfamate plays a role in palladium-catalyzed intramolecular diamination of acrylic esters, indicating its utility in complex chemical reactions (Chávez, Kirsch, Streuff, & Muñiz, 2012).
Nanostructure and NLO Properties : Copper(I) sulfamate π-complexes have been synthesized, showcasing applications in structural and nonlinear optical (NLO) property studies (Slyvka et al., 2018).
Toxicity Studies in Aquaculture : The toxic effects of copper sulfate on fish, particularly in relation to water quality and pH levels, have been evaluated, offering insights into its safe usage in aquaculture (Carvalho & Fernandes, 2006).
Semiconductor Research : Copper sulfides, derived from copper sulfamate, have been explored for their semiconducting properties, making them applicable in energy and biomedical fields (Roy & Srivastava, 2015).
Transference Numbers in Electroplating : Research on the transference numbers of copper and cadmium sulfamates provides important data for electroplating applications (Choguill & Goetz, 1957).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
copper;disulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLBQWDYEGOYSW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuH4N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478172 | |
| Record name | copper;disulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper sulfamate | |
CAS RN |
14017-38-0 | |
| Record name | copper;disulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



